molecular formula C7H15ClN2O B3112380 Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride CAS No. 1891162-36-9

Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride

Cat. No. B3112380
CAS RN: 1891162-36-9
M. Wt: 178.66
InChI Key: GPCZECIXVYLYQL-UHFFFAOYSA-N
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Description

Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride is a chemical compound with the CAS Number: 141108-65-8 . It has a molecular weight of 142.2 and its IUPAC name is octahydropyrazino [2,1-c] [1,4]oxazine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2O/c1-2-9-3-4-10-6-7 (9)5-8-1/h7-8H,1-6H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 142.2 .

Scientific Research Applications

Discovery and Development of ROMK Inhibitors

  • Zhu et al. (2016) researched the development of small molecule acyl octahydropyrazino[2,1-c][1,4]oxazine series as ROMK inhibitors, which displayed improved selectivity and did not evoke QTc prolongation in an in vivo cardiovascular dog model. This series led to analogs with enhanced pharmacokinetic profiles while retaining ROMK potency (Zhu et al., 2016).

Stereochemical Studies

  • Cahill and Crabb (1972) conducted stereochemical studies on derivatives of octahydro-2H-pyrido[1,2-a]pyrazine and discussed the stereochemistry of the related octahydropyrazino[2,1-c][1,4]oxazine system (Cahill & Crabb, 1972).

Synthesis and Evaluation for CNS Applications

  • Riley and Rankin (1976) synthesized 3-phenyloctahydropyrido[2,1-c][1,4]oxazine hydrochloride and evaluated its depressant action on the central nervous system (CNS), noting differences in effects between diastereomers (Riley & Rankin, 1976).

Exploration of Unconquered Chemical Space

  • Thorimbert, Botuha, and Passador (2018) reviewed the synthesis of various heterocyclic rings, including octahydropyrazino[2,1-c][1,4]oxazine derivatives, highlighting their potential applications in biology and material science (Thorimbert, Botuha, & Passador, 2018).

Spectroscopic Studies

  • Xie et al. (2003) synthesized and characterized 4,8-bis(2-Hydroxybenzyl)-cis-octahydro[1,4]-oxazino [3,2-b]-1,4-oxazine, a novel compound, and discussed its ring conformations and intramolecular hydrogen bonds (Xie et al., 2003).

Anthelmintic Activity Research

  • Brewer et al. (1989) prepared octahydropyrazino[2,1-alpha][2] benzazepine derivatives and evaluated their cestocidal activity, identifying epsiprantel (BAN) as a highly active compound (Brewer et al., 1989).

Marine Sponge-Derived Fungus Research

  • Liu et al. (2015) isolated compounds from Penicillium adametzioides, including a derivative with a pyrazino[1,2-b][1,2]oxazine skeleton, and evaluated their inhibitory activity against the pathogenic fungus Alternaria brassicae (Liu et al., 2015).

Conformational Behavior and Ring Formation Studies

  • Alcaide et al. (1992) synthesized and studied cis-octahydro-[1,4]oxazino[3,2-b]-1,4-oxazines, focusing on their conformational behavior and ring formation influenced by stereoelectronic effects (Alcaide et al., 1992).

Powerful Bactericidal Activity in Tuberculosis Treatment

  • Nuermberger et al. (2008) reported that a regimen containing PA-824, a nitroimidazo-oxazine, along with moxifloxacin and pyrazinamide, showed powerful bactericidal and sterilizing activity in a murine model of tuberculosis (Nuermberger et al., 2008).

Safety and Hazards

The safety data sheet for Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended .

properties

IUPAC Name

1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-2-9-3-4-10-6-7(9)5-8-1;/h7-8H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCZECIXVYLYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCOCC2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride
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Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride
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Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride
Reactant of Route 4
Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride
Reactant of Route 5
Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride
Reactant of Route 6
Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride

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